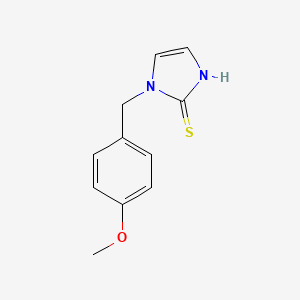

1-(4-methoxybenzyl)-1H-imidazole-2-thiol

描述

1-(4-Methoxybenzyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-1H-imidazole-2-thiol typically involves the reaction of 4-methoxybenzyl chloride with imidazole-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 1-(4-Methoxybenzyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used for the oxidation of the thiol group.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed:

Oxidation: Disulfide derivatives or sulfonic acid derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including 1-(4-methoxybenzyl)-1H-imidazole-2-thiol. For instance, a derivative of imidazole was shown to exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The compound induced apoptosis by modulating key proteins involved in the apoptotic pathway, specifically increasing Bax expression while decreasing Bcl-2 levels, leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via mitochondrial pathway |

| 4m | A549 | 4.07 | Enhances apoptosis through Bax/Bcl-2 modulation |

| 4q | SGC-7901 | 2.96 | Stronger inhibition than methotrexate |

Anti-inflammatory Properties

Imidazole derivatives have also been investigated for their anti-inflammatory effects. In a study focusing on various imidazole compounds, certain derivatives exhibited significant analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac . These findings suggest that compounds like this compound could be promising candidates for developing new anti-inflammatory medications.

Synthesis Techniques

The synthesis of imidazole derivatives often involves methods that enhance their pharmacological properties. One common approach is the reduction of thiohydantoins to form imidazole-2-thiones, which can then be modified to yield various functionalized imidazoles . This synthetic versatility allows researchers to tailor compounds for specific biological activities.

Table 2: Synthesis Methods for Imidazole Derivatives

| Method | Description |

|---|---|

| Reduction of Thiohydantoins | Converts thiohydantoins into imidazoles |

| Cyclization Reactions | Forms bicyclic structures from diketones |

| Schiff Base Formation | Creates novel derivatives with enhanced activity |

Case Study: Antitumor Evaluation

In a comprehensive study evaluating the antitumor activity of several imidazole derivatives, one compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index indicated that normal cells showed a much higher tolerance compared to tumor cells, suggesting a favorable therapeutic window for potential clinical applications .

Case Study: Anti-inflammatory Efficacy

Another research effort focused on synthesizing imidazole derivatives with anti-inflammatory properties revealed that certain compounds exhibited nearly complete inhibition of inflammation at specific dosages. This study utilized molecular docking techniques to predict binding affinities with COX-2 receptors, which are critical targets in inflammation management .

作用机制

The mechanism of action of 1-(4-methoxybenzyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other cofactors, modulating the activity of metalloenzymes. The methoxybenzyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins .

相似化合物的比较

1-(4-Methoxybenzyl)-1H-imidazole-2-thiol can be compared with other similar compounds such as:

1-(4-Methoxybenzyl)-1H-imidazole: Lacks the thiol group, making it less reactive in thiol-specific reactions.

1-(4-Methoxybenzyl)-2-mercaptoimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

1-(4-Methoxybenzyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, resulting in different electronic properties and reactivity

The uniqueness of this compound lies in its combination of a methoxybenzyl group, an imidazole ring, and a thiol group, which together confer distinct chemical and biological properties.

生物活性

1-(4-Methoxybenzyl)-1H-imidazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 4-methoxybenzyl group and a thiol functional group. The presence of the thiol group is crucial for its biological activity, as it can form covalent bonds with cysteine residues in proteins, influencing protein function and cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Binding : The thiol group interacts with cysteine residues in proteins, which can modulate enzyme activities and signaling pathways.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, contributing to its protective effects in biological systems.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives of imidazole compounds exhibited significant antiproliferative activity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | X.XX | 5-FU | XX.XX |

| HeLa | X.XX | MTX | XX.XX | |

| SGC-7901 | X.XX |

Note: Replace X.XX with actual IC50 values from specific studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that imidazole derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed enhanced potency compared to standard antibiotics like ciprofloxacin against Staphylococcus aureus .

Table 2: Antimicrobial Activity

| Compound | Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | X | Ciprofloxacin | Y |

| Escherichia coli | X |

Note: Replace X and Y with actual MIC values from specific studies.

Study on Antitumor Activity

In one notable study, a series of imidazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.

Study on Antimicrobial Efficacy

Another research effort focused on the synthesis and evaluation of various imidazole derivatives for their antibacterial activities. The results indicated that some compounds were effective against resistant strains of bacteria, underscoring the potential application of these compounds in combating antibiotic resistance .

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYOHTKSEDVAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。